molecular formula C19H23N3O2 B7563614 N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide

Katalognummer B7563614
Molekulargewicht: 325.4 g/mol
InChI-Schlüssel: BHBANQFMZFEGDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide, commonly known as JNJ-40411813, is a novel drug compound that has shown promising results in scientific research. It belongs to the class of pyrimidine carboxamides and has been synthesized through a complex chemical process.

Wirkmechanismus

JNJ-40411813 acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2), which is involved in the modulation of glutamate neurotransmission. By blocking the activity of mGluR2, JNJ-40411813 increases the release of glutamate in the brain, leading to enhanced synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have a range of biochemical and physiological effects in preclinical models. It has been found to increase the levels of several neurotransmitters, including glutamate, dopamine, and norepinephrine, in the brain. It also enhances the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal growth and survival.

Vorteile Und Einschränkungen Für Laborexperimente

JNJ-40411813 has several advantages for lab experiments, including its high potency and selectivity for mGluR2. It is also relatively easy to synthesize and purify, making it a useful tool for studying glutamate neurotransmission. However, the drug has a short half-life and is rapidly metabolized in vivo, which can limit its usefulness in certain experiments.

Zukünftige Richtungen

There are several potential future directions for research on JNJ-40411813. One area of interest is the drug's potential therapeutic applications in neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of JNJ-40411813 in clinical trials. Another area of research is the development of novel analogs and derivatives of JNJ-40411813 with improved pharmacological properties. Finally, there is a need for more detailed studies on the mechanism of action of JNJ-40411813, including its effects on synaptic plasticity and neuronal signaling pathways.
Conclusion
In conclusion, JNJ-40411813 is a novel drug compound that has shown promising results in scientific research. It has a complex synthesis method and acts as a selective antagonist of mGluR2, leading to enhanced glutamate neurotransmission and improved cognitive function. JNJ-40411813 has potential therapeutic applications in neurological and psychiatric disorders and is a useful tool for studying glutamate neurotransmission in lab experiments. Further research is needed to determine the full extent of its pharmacological properties and potential clinical applications.

Synthesemethoden

The synthesis of JNJ-40411813 involves a series of chemical reactions, including the condensation of 4-methoxyphenylacetonitrile with cyclopentanone, followed by cyclization with guanidine and subsequent alkylation with 2,4-dimethylpyrimidine-5-carboxylic acid. The final product is obtained after purification and characterization using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Wissenschaftliche Forschungsanwendungen

JNJ-40411813 has been extensively studied in preclinical models for its potential therapeutic applications. It has shown promising results in treating various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. The drug has also been tested for its anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

Eigenschaften

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopentyl]-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-13-17(12-20-14(2)21-13)18(23)22-19(10-4-5-11-19)15-6-8-16(24-3)9-7-15/h6-9,12H,4-5,10-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBANQFMZFEGDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2(CCCC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.